(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate
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Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a complex organic compound with a unique structure that combines imidazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of specific bromoketones with 2-aminopyridine can lead to the formation of imidazo[1,2-a]pyridines . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or purine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions might be facilitated by the presence of a base or a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully or partially reduced products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antitumor agent and in the treatment of infectious diseases.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
9H-Imidazo[1,2-a]pyridine: Shares a similar imidazo ring structure but differs in the attached functional groups and overall molecular framework.
1H-Purin-6(9H)-one: Another purine derivative with distinct functional groups and biological activities.
Benzo[4,5]imidazo[1,2-a]quinoxaline: Contains a fused imidazo and quinoxaline ring system, with different chemical properties and applications.
Uniqueness
The uniqueness of 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105528-80-1 |
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Molecular Formula |
C15H15N5O7 |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate |
InChI |
InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3 |
InChI Key |
VWMUCSNSLYHBNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Origin of Product |
United States |
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